1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0) is a highly versatile N-heterocyclic building block characterized by a reactive formyl group at the C4 position, flanked by methyl groups at the N1 and C3 positions. In industrial and medicinal chemistry, it is primarily procured as a critical intermediate for the synthesis of pyrazole-based agrochemicals, such as oxime ether fungicides, and advanced pharmaceutical active ingredients (APIs), including selective kinase inhibitors [1]. The compound's specific substitution pattern provides a precise steric and lipophilic profile, while the aldehyde functionality enables rapid downstream functionalization via reductive amination, Knoevenagel condensation, and oxime formation [2]. For procurement teams, securing high-purity 1,3-dimethyl-1H-pyrazole-4-carbaldehyde is essential for synthetic routes that demand direct C4-linkage formation without the need for complex redox adjustments or dehalogenation steps.
Substituting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with closely related analogs introduces severe process inefficiencies and compromises target compound efficacy. Using the widely available 5-chloro analog (CAS 27006-76-4) requires an additional downstream reductive dechlorination step (e.g., using Pd/C and hydrogen gas) if the final API requires an unsubstituted C5 position, thereby increasing process complexity, safety risks, and overall cost [1]. Conversely, substituting with 1-methyl-1H-pyrazole-4-carbaldehyde (lacking the C3 methyl group) fundamentally alters the steric bulk and lipophilicity of the resulting pharmacophore, which can drastically reduce binding affinity in highly specific targets like Aurora kinases or SDHI fungicide receptors[2]. Furthermore, attempting to use the oxidized form, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, prevents direct access to critical imine or oxime linkages, necessitating costly and time-consuming reduction steps prior to coupling.
When synthesizing pyrazole APIs that require an unsubstituted C5 position, starting with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde allows for direct condensation or reductive amination in a single step. In contrast, utilizing the common precursor 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde necessitates a subsequent catalytic reductive dechlorination (typically utilizing Pd/C and H2) to remove the chlorine atom [1]. This additional step not only introduces hazardous hydrogenation conditions into the manufacturing process but also incurs a typical yield penalty of 10-20% per batch.
| Evidence Dimension | Process steps to 5-unsubstituted pyrazole target APIs |
| Target Compound Data | 1 step (direct downstream coupling) |
| Comparator Or Baseline | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (requires 2 steps: coupling + Pd/C reductive dechlorination) |
| Quantified Difference | Eliminates 1 catalytic hydrogenation step and associated yield loss |
| Conditions | Standard API scale-up synthesis |
Procuring the deschloro aldehyde directly streamlines the manufacturing route, eliminating hazardous hydrogenation steps and improving overall throughput.
For the development of pyrazole oxime ether fungicides, the aldehyde functionality of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde enables direct, one-step condensation with hydroxylamine derivatives, typically achieving yields of 55-69% under standard conditions [1]. If a buyer were to procure 1,3-dimethyl-1H-pyrazole-4-carboxylic acid instead, the synthetic route would require activation of the acid and subsequent reduction (e.g., using DIBAL-H or LiAlH4) to reach the aldehyde oxidation state before oxime formation can occur. This multi-step detour significantly increases reagent costs and processing time.
| Evidence Dimension | Reactivity for Oxime/Imine Linker Formation |
| Target Compound Data | 1-step direct condensation (55-69% yield) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (requires 3 steps: activation, reduction, condensation) |
| Quantified Difference | Saves 2 synthetic steps and avoids the use of sensitive reducing agents |
| Conditions | Agrochemical oxime ether library synthesis |
Selecting the aldehyde over the carboxylic acid drastically shortens the synthetic route for oxime ether and imine-based target molecules, reducing raw material costs.
In the design of highly selective Aurora-A kinase inhibitors, the substitution pattern on the pyrazole ring is critical for binding pocket occupancy. Derivatives synthesized from 1,3-dimethyl-1H-pyrazole-4-carbaldehyde benefit from the C3-methyl group, which provides essential steric bulk and lipophilic contacts within the target receptor [1]. Substituting this precursor with 1-methyl-1H-pyrazole-4-carbaldehyde results in a pharmacophore lacking the C3-methyl group, which can lead to suboptimal dihedral angles and a significant drop in target binding affinity during structure-activity relationship (SAR) optimization.
| Evidence Dimension | Pharmacophore Lipophilicity and Steric Bulk |
| Target Compound Data | Provides C3-methyl group for optimal binding pocket fit |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-carbaldehyde (lacks C3-methyl) |
| Quantified Difference | Maintains required structure-activity relationship (SAR) for specific target binding |
| Conditions | Medicinal chemistry SAR optimization |
The presence of the C3-methyl group is non-negotiable for achieving the required efficacy and selectivity in specific pharmaceutical and agrochemical targets.
This compound is a highly efficient starting material for generating pyrazole oxime ether libraries. Its reactive C4-aldehyde allows for direct, one-step condensation with various hydroxylamines, completely bypassing the need to reduce carboxylic acid precursors [1].
In pharmaceutical R&D, this compound is utilized via reductive amination or condensation to append the 1,3-dimethylpyrazole moiety onto core scaffolds (e.g., imidazo[4,5-b]pyridines). The retained C3-methyl group ensures the required steric fit and lipophilicity in the kinase binding pocket, which is lost if the 1-methyl analog is used [2].
For industrial scale-up of APIs requiring a 5-unsubstituted pyrazole ring, procuring this exact compound eliminates the need for downstream catalytic reductive dechlorination. This streamlines the process, avoids hazardous hydrogenation steps, and improves overall batch yield compared to using the 5-chloro derivative[3].
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